Potassium tert-butoxide
Potassium tert-butoxide
Potassium tert-butoxide solution is a strong non nucleophilic base. It is capable of deprotonating carbon and other Bronsted acids. Reagent solutions in tert-BuOh may be prepared by reacting anhydrous alcohol with potassium in nitrogen atmosphere.
Total impurities: may contain up to 5,000 ppm Sodium
Potassium tert-butoxide is a strong alkoxide base, it can deprotonate carbon and other Brφnsted acids. It is a relatively poor nucleophile.
Total impurities: may contain up to 5,000 ppm Sodium
Potassium tert-butoxide is a strong alkoxide base, it can deprotonate carbon and other Brφnsted acids. It is a relatively poor nucleophile.
Brand Name:
Vulcanchem
CAS No.:
865-47-4
VCID:
VC21070331
InChI:
InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1
SMILES:
CC(C)(C)[O-].[K+]
Molecular Formula:
C4H9KO
Molecular Weight:
112.21 g/mol
Potassium tert-butoxide
CAS No.: 865-47-4
Cat. No.: VC21070331
Molecular Formula: C4H9KO
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potassium tert-butoxide solution is a strong non nucleophilic base. It is capable of deprotonating carbon and other Bronsted acids. Reagent solutions in tert-BuOh may be prepared by reacting anhydrous alcohol with potassium in nitrogen atmosphere. Total impurities: may contain up to 5,000 ppm Sodium Potassium tert-butoxide is a strong alkoxide base, it can deprotonate carbon and other Brφnsted acids. It is a relatively poor nucleophile. |
|---|---|
| CAS No. | 865-47-4 |
| Molecular Formula | C4H9KO |
| Molecular Weight | 112.21 g/mol |
| IUPAC Name | potassium;2-methylpropan-2-olate |
| Standard InChI | InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
| Standard InChI Key | LPNYRYFBWFDTMA-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)[O-].[K+] |
| SMILES | CC(C)(C)[O-].[K+] |
| Canonical SMILES | CC(C)(C)[O-].[K+] |
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